molecular formula C14H10N2O2 B101528 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one CAS No. 19226-10-9

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No. B101528
CAS RN: 19226-10-9
M. Wt: 238.24 g/mol
InChI Key: NCYKWHUYTOFYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, also known as DPO, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using various methods and has been used in a variety of applications, including as a fluorescent probe, a photosensitizer, and a catalyst. In

Mechanism Of Action

The mechanism of action of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is known that 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can generate singlet oxygen upon irradiation with light. This singlet oxygen can then react with biological molecules such as lipids, proteins, and DNA, leading to oxidative damage. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one can form complexes with metal ions, which can alter their reactivity and biological activity.

Biochemical And Physiological Effects

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the generation of singlet oxygen. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function.

Advantages And Limitations For Lab Experiments

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has several advantages as a research tool. It is relatively simple and cost-effective to synthesize, and it has a variety of applications in scientific research. Additionally, its unique fluorescent properties make it a useful tool for the detection of various biological molecules. However, there are also limitations to the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one in lab experiments. Its mechanism of action is not fully understood, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research involving 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one. One area of research could be the development of new methods for synthesizing 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one that are more efficient or cost-effective. Additionally, the use of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one as a photosensitizer in photodynamic therapy could be further explored, possibly in combination with other treatments. Finally, the effects of 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one on cognitive function could be further investigated, possibly leading to the development of new treatments for neurological disorders.

Synthesis Methods

There are several methods to synthesize 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, including the reaction of hydrazine hydrate with diphenylacetonitrile, the reaction of hydrazine hydrate with diphenylacetaldehyde, and the reaction of hydrazine hydrate with benzophenone. The most commonly used method involves the reaction of hydrazine hydrate with diphenylacetonitrile in the presence of a catalyst such as copper (II) chloride or zinc chloride. This method yields high purity 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one and is relatively simple and cost-effective.

Scientific Research Applications

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, amino acids, and proteins. Additionally, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate singlet oxygen upon irradiation with light makes it an effective photosensitizer. Furthermore, 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one has been used as a catalyst in organic synthesis reactions due to its unique structure and reactivity.

properties

CAS RN

19226-10-9

Product Name

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3,5-diphenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H

InChI Key

NCYKWHUYTOFYSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3

synonyms

3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.